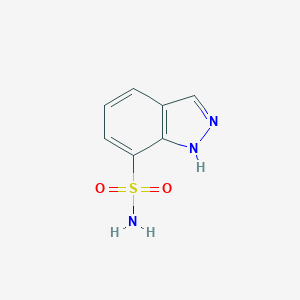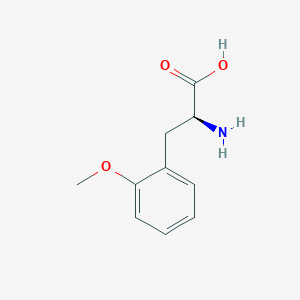
2-Methoxy-L-Phenylalanine
Overview
Description
“2-Methoxy-L-Phenylalanine” is a derivative of phenylalanine . The molecular formula of 2-Methoxy-L-Phenylalanine is C10H13NO3 .
Synthesis Analysis
The synthesis of 2-Methoxy-L-Phenylalanine involves a C-H Activation methodology . The reaction parameters have been optimized and the properties of the coatings compared to those obtained from polydopamine .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-L-Phenylalanine can be analyzed using various spectroscopic techniques .
Chemical Reactions Analysis
2-Methoxy-L-Phenylalanine can undergo various chemical reactions. For instance, it can be used in the oxidative polymerization of L-tyrosine, L-phenylalanine, and 2-phenylethylamine based on mussel glue-inspired chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-L-Phenylalanine can be analyzed using various techniques .
Scientific Research Applications
Biocatalysis and Biotransformation
2-Methoxy-L-Phenylalanine is used in the field of biocatalysis and biotransformation .
Application
It’s used in the biocatalytic synthesis of L- and D-phenylalanine analogues of high synthetic value .
Method of Application
This is achieved using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL), specifically tailored towards mono-substituted phenylalanine and cinnamic acid substrates . The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .
Results or Outcomes
The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Yield = 40%, enantiomeric excess > 99%) .
Pharmaceutical Industry
2-Methoxy-L-Phenylalanine is also used in the pharmaceutical industry .
Application
It’s used as a unique chemical for early discovery researchers .
Method of Application
The specific methods of application in the pharmaceutical industry are not detailed in the available resources .
Results or Outcomes
The outcomes of its use in the pharmaceutical industry are not specified in the available resources .
Synthesis of Amide Derivatives
2-Methoxy-L-Phenylalanine is used in the synthesis of amide derivatives .
Application
A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines .
Method of Application
The synthesis was carried out using propylphosphonic anhydride (T3P) as a coupling reagent . The products were characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .
Results or Outcomes
Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities . Some amide compounds act as metal chelating ligands with Fe2+ ions .
Radiolabeling for Tumor Imaging
2-Methoxy-L-Phenylalanine is used in the field of radiopharmaceuticals .
Application
It’s used in the development of novel radiolabeled amino acid tumor imaging agents .
Method of Application
4-methoxy-L-phenylalanine dithiocarbamate (MOPADTC) was synthesized, and two kinds of 99mTc-labeled complexes ([99mTc]TcN-MOPADTC and [99mTc]TcO-MOPADTC) with high radiochemical purities (RCP > 95%) were obtained .
Results or Outcomes
The biodistribution of [99mTc]TcN-MOPADTC and [99mTc]TcO-MOPADTC in mice bearing S180 tumors shows that the tumor uptake and tumor/muscle ratio of [99mTc]TcO-MOPADTC were higher than the tumor uptake and tumor/muscle ratio of [99mTc]TcN-MOPADTC . Single-photon emission computed tomography (SPECT) imaging of [99mTc]TcO-MOPADTC shows obvious accumulation in tumor sites, suggesting that [99mTc]TcO-MOPADTC is a novel potential tumor-imaging agent .
Ligand-Controlled C (sp3)–H Arylation and Olefination
2-Methoxy-L-Phenylalanine is used in the synthesis of unnatural chiral α–Amino Acids .
Application
It’s used as a ligand in the control of C (sp3)–H Arylation and Olefination .
Method of Application
The specific methods of application in this field are not detailed in the available resources .
Results or Outcomes
The outcomes of its use in this field are not specified in the available resources .
Synthesis of Antimicrobial and Antioxidant Compounds
2-Methoxy-L-Phenylalanine is used in the synthesis of antimicrobial and antioxidant compounds .
Application
A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines . Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities .
Results or Outcomes
The resultant compounds were screened for antimicrobial and antioxidant activities. Some of the compounds showed good activity for DPPH scavenging and ABTS assay methods and others had moderately activity . Some amide compounds act as metal chelating ligands with Fe2+ ions .
Safety And Hazards
Safety measures for handling 2-Methoxy-L-Phenylalanine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Future research on 2-Methoxy-L-Phenylalanine could focus on its potential therapeutic applications, as well as its role in medicinal chemistry . Other potential areas of research include the signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe and 2-PE synthesis from L-Phe through the Ehrlich pathway .
properties
IUPAC Name |
(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444688 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-L-Phenylalanine | |
CAS RN |
193546-31-5 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
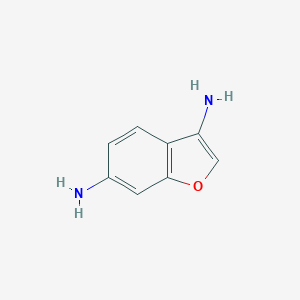



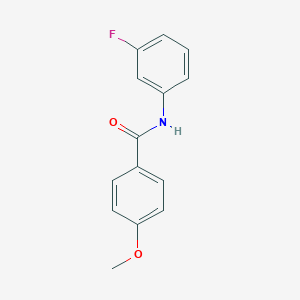
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
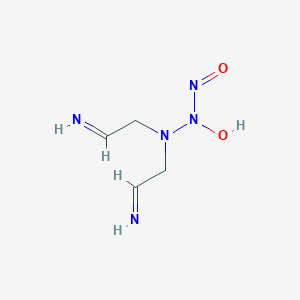
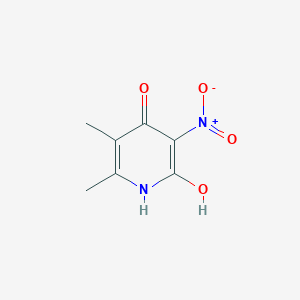
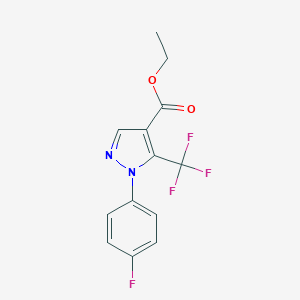
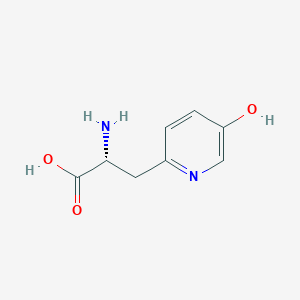
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
